molecular formula C13H8ClF3OS B12342966 1-(4-Chloro-5-(4-(trifluoromethyl)phenyl)thiophen-2-yl)ethan-1-one

1-(4-Chloro-5-(4-(trifluoromethyl)phenyl)thiophen-2-yl)ethan-1-one

Cat. No.: B12342966
M. Wt: 304.72 g/mol
InChI Key: OGEVVBAQNVRBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-5-(4-(trifluoromethyl)phenyl)thiophen-2-yl)ethan-1-one is a chemical compound with the molecular formula C15H10ClF3OS It is a member of the thiophene family, characterized by a thiophene ring substituted with a chloro and trifluoromethyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-5-(4-(trifluoromethyl)phenyl)thiophen-2-yl)ethan-1-one typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Substitution Reactions: The chloro and trifluoromethyl phenyl groups are introduced through substitution reactions. For example, the chloro group can be introduced via chlorination using reagents like thionyl chloride, while the trifluoromethyl group can be added using trifluoromethylating agents such as trifluoromethyl iodide.

    Final Assembly: The final step involves coupling the substituted thiophene ring with ethanone under suitable conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For large-scale production, offering advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-5-(4-(trifluoromethyl)phenyl)thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Amines, thiols, or other nucleophiles for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Thiophenes: From substitution reactions.

Scientific Research Applications

1-(4-Chloro-5-(4-(trifluoromethyl)phenyl)thiophen-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-5-(4-(trifluoromethyl)phenyl)thiophen-2-yl)ethan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chloro-5-methylthiophen-2-yl)ethanone: Similar structure but with a methyl group instead of a trifluoromethyl group.

    4-(Trifluoromethyl)benzylamine: Contains the trifluoromethyl phenyl group but lacks the thiophene ring.

Uniqueness

1-(4-Chloro-5-(4-(trifluoromethyl)phenyl)thiophen-2-yl)ethan-1-one is unique due to the combination of the chloro and trifluoromethyl groups on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H8ClF3OS

Molecular Weight

304.72 g/mol

IUPAC Name

1-[4-chloro-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethanone

InChI

InChI=1S/C13H8ClF3OS/c1-7(18)11-6-10(14)12(19-11)8-2-4-9(5-3-8)13(15,16)17/h2-6H,1H3

InChI Key

OGEVVBAQNVRBPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(S1)C2=CC=C(C=C2)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.